(±)-CP 47,497-C7-hydroxy metabolite (±)-CP 47,497-C7-hydroxy metabolite CP 47,497 is a monophenol synthetic cannabinoid that potently imitates natural cannabinoids. It has been identified as an adulterant of herbal blends. (±)-CP 47,497-C7-hydroxy metabolite is a potential metabolite of CP 47,497. This product is intended for forensic purposes.
Brand Name: Vulcanchem
CAS No.: 1554485-44-7
VCID: VC0163851
InChI: InChI=1S/C21H34O3/c1-21(2,12-5-3-4-6-13-22)17-10-11-19(20(24)15-17)16-8-7-9-18(23)14-16/h10-11,15-16,18,22-24H,3-9,12-14H2,1-2H3/t16-,18+/m0/s1
SMILES: CC(C)(CCCCCCO)C1=CC(=C(C=C1)C2CCCC(C2)O)O
Molecular Formula: C21H34O3
Molecular Weight: 334.5

(±)-CP 47,497-C7-hydroxy metabolite

CAS No.: 1554485-44-7

Reference Standards

VCID: VC0163851

Molecular Formula: C21H34O3

Molecular Weight: 334.5

(±)-CP 47,497-C7-hydroxy metabolite - 1554485-44-7

CAS No. 1554485-44-7
Product Name (±)-CP 47,497-C7-hydroxy metabolite
Molecular Formula C21H34O3
Molecular Weight 334.5
IUPAC Name 2-[(1S,3R)-3-hydroxycyclohexyl]-5-(8-hydroxy-2-methyloctan-2-yl)phenol
Standard InChI InChI=1S/C21H34O3/c1-21(2,12-5-3-4-6-13-22)17-10-11-19(20(24)15-17)16-8-7-9-18(23)14-16/h10-11,15-16,18,22-24H,3-9,12-14H2,1-2H3/t16-,18+/m0/s1
Standard InChIKey OVDBRQAUSFGKDW-FUHWJXTLSA-N
SMILES CC(C)(CCCCCCO)C1=CC(=C(C=C1)C2CCCC(C2)O)O
Description CP 47,497 is a monophenol synthetic cannabinoid that potently imitates natural cannabinoids. It has been identified as an adulterant of herbal blends. (±)-CP 47,497-C7-hydroxy metabolite is a potential metabolite of CP 47,497. This product is intended for forensic purposes.
Synonyms 5-(8-hydroxy-2-methyloctan-2-yl)-2-((1S,3R)-3-hydroxycyclohexyl)phenol
Reference 1.Auwärter, V.,Dresen, S.,Weinmann, W., et al. “Spice” and other herbal blends: Harmless incense or cannabinoid designer drugs? Journal of Mass Spectrometry 44, 832-837 (2009).
PubChem Compound 95549496
Last Modified Nov 11 2021
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